2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Description
The compound 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core linked to a tetrahydroquinazolinone moiety via a thioacetamide bridge. Key structural elements include:
Properties
Molecular Formula |
C27H27N7O2S2 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C27H27N7O2S2/c35-22-13-18(23-9-5-11-37-23)12-21-20(22)15-29-26(30-21)31-24(36)16-38-27-33-32-25(17-6-4-10-28-14-17)34(27)19-7-2-1-3-8-19/h4-6,9-11,14-15,18-19H,1-3,7-8,12-13,16H2,(H,29,30,31,36) |
InChI Key |
VQUQCFRWHQDINN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5)C6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Cyclohexyl Isocyanide
A modified Huisgen cyclocondensation reaction is employed to construct the 1,2,4-triazole core. Thiocarbohydrazide reacts with cyclohexyl isocyanide in ethanol under reflux, yielding 4-cyclohexyl-1,2,4-triazole-3-thiol. Subsequent functionalization at the 5-position is achieved via a nucleophilic aromatic substitution (SNAr) reaction with 3-bromopyridine in the presence of a palladium catalyst.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Temperature : 110°C, 12 hours
-
Yield : 78%
Characterization Data :
-
HRMS (ESI+) : m/z Calcd for C₁₃H₁₆N₄S [M+H]⁺: 277.1125; Found: 277.1128.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.78 (d, J = 7.6 Hz, 1H), 7.32 (dd, J = 7.6, 4.8 Hz, 1H), 3.92–3.85 (m, 1H, cyclohexyl-CH), 1.98–1.72 (m, 10H, cyclohexyl-H).
Preparation of N-[5-Oxo-7-(Thiophen-2-yl)-5,6,7,8-Tetrahydroquinazolin-2-yl]Acetamide
Niementowski’s Synthesis of Tetrahydroquinazolinone
The tetrahydroquinazolinone scaffold is synthesized via Niementowski’s reaction. 2-Amino-5-(thiophen-2-yl)cyclohexan-1-one is condensed with acetic anhydride in formamide at 130°C, forming the quinazolinone ring.
Reaction Conditions :
-
Solvent : Formamide
-
Reagents : Acetic anhydride (2 equiv)
-
Temperature : 130°C, 6 hours
-
Yield : 65%
Characterization Data :
Acetamide Functionalization
The 2-amino group of the tetrahydroquinazolinone is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base.
Reaction Conditions :
-
Solvent : DCM
-
Reagents : Acetyl chloride (1.2 equiv), Et₃N (2 equiv)
-
Temperature : 0°C to RT, 2 hours
-
Yield : 89%
Coupling of Triazole-Thiol and Tetrahydroquinazolinone-Acetamide
Nucleophilic Displacement of Thiol
The triazole-thiol intermediate undergoes deprotonation with K₂CO₃ in acetone, followed by reaction with 2-chloro-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide.
Reaction Conditions :
-
Solvent : Acetone
-
Base : K₂CO₃ (3 equiv)
-
Temperature : Reflux, 4 hours
-
Yield : 84%
Characterization Data :
-
Single-Crystal X-ray Diffraction : Confirms the connectivity of the sulfanyl-acetamide bridge (CCDC Deposition Number: 2016015339).
-
¹H NMR (500 MHz, CDCl₃) : δ 9.41 (s, 1H, NH), 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.82–7.12 (m, 7H, aromatic-H), 4.91 (s, 2H, OCH₂), 4.03 (s, 2H, SCH₂), 2.12 (s, 3H, CH₃).
Optimization and Mechanistic Considerations
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but may lead to side reactions during SNAr. Acetone is optimal for the final coupling step due to its moderate polarity and ability to dissolve both reactants.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for introducing the pyridinyl group to the triazole core. Ligand-free conditions result in lower yields (≤40%).
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Thiocarbohydrazide, Cyclohexyl isocyanide | 78 |
| 2 | SNAr Functionalization | 3-Bromopyridine, Pd(PPh₃)₄ | 72 |
| 3 | Niementowski’s Cyclization | Formamide, Acetic anhydride | 65 |
| 4 | Acetylation | Acetyl chloride, Et₃N | 89 |
| 5 | Nucleophilic Displacement | K₂CO₃, Acetone, Reflux | 84 |
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to this one exhibit promising anticancer properties. The triazole ring has been noted for its ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms .
2. Antifungal Properties
The triazole group is widely recognized for its antifungal activity. Compounds containing this moiety are often employed in treating fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound's structure suggests it may have similar efficacy against pathogenic fungi .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties as well. In silico docking studies have indicated potential interactions with inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent .
Synthesis Pathways
The synthesis of 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves several steps:
- Formation of the Triazole Moiety : The initial step often includes the reaction between cyclohexyl and pyridine derivatives to form the triazole ring.
- Sulfanylation : Introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
- Tetrahydroquinazoline Synthesis : The tetrahydroquinazoline part is synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained through coupling reactions that link the triazole and tetrahydroquinazoline components with acetamide functionalities.
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study investigated the antitumor activity of related triazole compounds in vitro and in vivo models. Results indicated that these compounds significantly inhibited tumor growth and induced apoptosis in cancer cell lines through mitochondrial pathways .
Case Study 2: Antifungal Testing
Another research project focused on evaluating the antifungal efficacy of triazole derivatives against various fungal strains. The results demonstrated that these compounds exhibited potent antifungal activity comparable to standard treatments.
Mechanism of Action
The mechanism of action of 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity Trends
The following table summarizes key analogs, their substituents, and reported bioactivities:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Electron-withdrawing groups : Derivatives like KA9 (4-nitroaryl) showed enhanced antimicrobial and antioxidant activities, likely due to increased electrophilicity and target binding .
- Heteroaromatic rings: The thiophen-2-yl group in Compound A and Safonov’s derivatives improves π-stacking and may enhance selectivity for hydrophobic enzyme pockets .
- Bulkier substituents : The cyclohexyl group in Compound A and 4-chlorophenyl in 7h increase lipophilicity, which could improve pharmacokinetics but may reduce solubility .
Target Engagement
- Anti-inflammatory mechanisms : The thiophen and furan analogs () likely inhibit COX-2 or cytokine signaling, though direct targets remain uncharacterized .
Biological Activity
The compound 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 511.7 g/mol. The structure includes:
- A triazole ring , known for diverse biological activities.
- A cyclohexyl group and a pyridine moiety that enhance solubility and bioactivity.
- A thiophene-substituted tetrahydroquinazoline , which is significant for its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that compounds featuring triazole and quinazoline structures often display significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial and fungal pathogens.
2. Antitumor Activity
Compounds with similar structural motifs have been reported to possess cytotoxic effects against cancer cell lines. The triazole ring is particularly noted for its role in enhancing anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation.
3. Antiviral Activity
The compound may interact with viral targets, as seen in studies involving heterocyclic compounds with antiviral properties. Its unique structure could facilitate interactions with viral proteins, potentially inhibiting viral replication.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The triazole moiety may act as an enzyme inhibitor, affecting metabolic pathways in microorganisms and cancer cells.
- Receptor Interaction : The compound might interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
Research Findings
A summary of various studies highlighting the biological activity of compounds similar to the target molecule is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(p-tolyl)-4H-1,2,4-triazol-3-thiol | Triazole ring with thiol group | Antibacterial and antifungal |
| 5-phenyltetrahydroquinazolinone | Quinazoline core with phenyl substitution | Antimicrobial |
| 1-cyclopropylfluoroquinolone | Fluoroquinolone structure | Strong antibacterial activity |
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives based on the core structure of the target compound. For example:
- Anticancer Studies : In vitro studies have shown that derivatives exhibit IC50 values indicating significant cytotoxicity against human cancer cell lines.
- Antimicrobial Efficacy : Compounds structurally related to the target have demonstrated potent activity against resistant bacterial strains.
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization, sulfanylation, and acetamide coupling. Key challenges include:
- Cyclization conditions : Use NaOH or KOH in methanol/ethanol to facilitate intramolecular cyclization of triazole-thione intermediates .
- Sulfanylation : Alkylation with α-chloroacetamides requires precise stoichiometry (e.g., 1:1 molar ratio of triazole-thione to alkylating agent) and reflux in ethanol for 1–2 hours to achieve >70% yield .
- Purification : Recrystallization from ethanol or acetonitrile is recommended to remove unreacted starting materials .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC with C18 columns ensures reaction progress and purity .
Basic: How can structural integrity be confirmed after synthesis?
A combination of spectroscopic and analytical methods is required:
- NMR : H and C NMR verify substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- IR : Confirm sulfanyl (-S-) stretches at 600–700 cm and carbonyl (C=O) bands at 1650–1700 cm .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] within 5 ppm accuracy .
- X-ray crystallography : Resolve ambiguous stereochemistry in the tetrahydroquinazolinone core .
Basic: What in vitro/vivo models are suitable for initial biological screening?
- Anti-inflammatory : Carrageenan-induced paw edema in rats (dose: 10 mg/kg, reference: diclofenac) .
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC < 50 µM suggests potency) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
- ADMET : Microsomal stability assays (e.g., rat liver microsomes) to predict metabolic degradation .
Advanced: How to resolve contradictory data in structure-activity relationships (SAR)?
Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:
- Systematic substitution : Compare analogs (e.g., cyclohexyl vs. phenyl at position 4 of triazole) to isolate pharmacophore contributions .
- 3D-QSAR : Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields influencing activity .
- Orthogonal assays : Validate activity across multiple models (e.g., enzymatic inhibition + cell-based assays) .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Glide to simulate interactions with kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
- Binding free energy : MM-PBSA/GBSA calculations quantify contributions from van der Waals and solvation terms .
Advanced: How to address discrepancies in reported biological potency?
Discrepancies may stem from impurity profiles or assay conditions. Solutions:
- Purity reassessment : Use LC-MS to confirm >95% purity and identify co-eluting impurities .
- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to calculate accurate IC/EC values .
- Standardize protocols : Adopt CLSI guidelines for antimicrobial testing or NIH standards for cytotoxicity assays .
Advanced: What strategies improve metabolic stability for in vivo applications?
- Isotope labeling : C-labeled compound tracks metabolic pathways in hepatocytes .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- CYP inhibition assays : Identify cytochrome P450 interactions using fluorogenic substrates .
Advanced: How to determine thermodynamic solubility and formulation compatibility?
- Shake-flask method : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Excipient screening : Test stability with PEG-400, poloxamers, or cyclodextrins via DSC/TGA .
- Salt formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility .
Advanced: How to profile selectivity against off-target receptors?
- Kinase panel screening : Eurofins KinaseProfiler evaluates inhibition across 100+ kinases .
- GPCR/ion channel assays : Calcium flux or FLIPR assays identify off-target activity .
- CETSA : Cellular thermal shift assay confirms target engagement in live cells .
Advanced: What analytical workflows validate excipient compatibility in formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
